molecular formula C7H9ClN2O2S B1454769 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride CAS No. 1190971-73-3

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride

Cat. No. B1454769
CAS RN: 1190971-73-3
M. Wt: 220.68 g/mol
InChI Key: IAXOHPQQBQEJGN-UHFFFAOYSA-N
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Description

“4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride”, also known as MTCP, is a remarkable and versatile biomedical compound extensively employed in the research of distinct diseases or conditions . It is a light orange to yellow to green powder or crystal .


Molecular Structure Analysis

The molecular formula of this compound is C8H10N2O2S·HCl, and its molecular weight is 234.70 . The structure has been confirmed by NMR .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius .

Scientific Research Applications

Synthesis Approaches

  • Facile Synthesis Methods : Haginoya et al. (2004) developed improved routes for preparing tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid lithium salts. These methods provide easier means for producing thiazolopyridine and tetrahydrothiazolopyridine derivatives, crucial for various scientific applications (Haginoya et al., 2004).

  • Efficient Synthetic Approach : Ahmed et al. (2006) described an efficient synthetic approach for pyrido[4′, 3′: 4]thieno[2,3-d]pyrimidines using tetrahydro-thieno[2,3-c]pyridine-6-carboxylic acid ethyl ester as starting material. This method is vital for creating structurally diverse compounds for research (Ahmed et al., 2006).

Applications in Medicinal Chemistry

  • Factor Xa Inhibitor Development : Haginoya et al. (2004) synthesized N-(6-chloronaphthalen-2-yl)sulfonylpiperazine derivatives incorporating 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, which displayed potent anti-factor Xa activity. This study highlights the compound's potential in developing oral anticoagulants (Haginoya et al., 2004).

  • Anticonvulsant Activity : Wang et al. (2019) investigated 7‐phenyl‐4,5,6,7‐tetrahydrothieno[3,2‐b]pyridine derivatives for their anticonvulsant properties. They found that certain derivatives showed significant anticonvulsant activity, suggesting potential applications in treating seizure disorders (Wang et al., 2019).

Chemical and Structural Analysis

  • Conformational Analysis : A study by Zheng et al. (1999) on 2-amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines revealed their selective beta3-adrenoceptor agonist activities. This research contributes to understanding the compound's molecular interactions and potential therapeutic uses (Zheng et al., 1999).

  • Cytotoxicity Studies : Lozynskyi et al. (2019) synthesized thiazolo[4,5-b]pyridine-5-carboxylic acid amides and evaluated their anticancer activities. The study provides insights into the compound's potential as a cancer therapeutic agent (Lozynskyi et al., 2019).

properties

IUPAC Name

4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S.ClH/c10-7(11)6-9-4-1-2-8-3-5(4)12-6;/h8H,1-3H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXOHPQQBQEJGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(S2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1965310-23-9
Record name Thiazolo[5,4-c]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965310-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

Diethyl 6,7-dihydrothiazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate (1.76 mmol) in 3.5 N KOH solution (3 ml) was refluxed for 3 h (monitored by TLC). The reaction mixture was cooled to 0° C. and acidified with conc. HCl. The solid was collected by filtration and dried to yield the desired product. Yield: 60%.
Name
Diethyl 6,7-dihydrothiazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate
Quantity
1.76 mmol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride
Reactant of Route 3
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride
Reactant of Route 4
Reactant of Route 4
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride
Reactant of Route 5
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride
Reactant of Route 6
Reactant of Route 6
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride

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